Bienvenue dans la boutique en ligne BenchChem!

1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cannabinoid Receptor CB2 Agonist Tetrazolone SAR

1-Cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (IUPAC: 4-cyclopropyl-1H-tetrazol-5-one; CPDT) is a low-molecular-weight (126.12 g/mol, C₄H₆N₄O) heterocyclic building block belonging to the tetrazolone class. Tetrazolones are characterized by a 5-membered ring containing four nitrogen atoms and a carbonyl at the 5-position, functioning as metabolically stable carboxylic acid bioisosteres in medicinal chemistry.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 69049-02-1
Cat. No. B1384271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
CAS69049-02-1
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)NN=N2
InChIInChI=1S/C4H6N4O/c9-4-5-6-7-8(4)3-1-2-3/h3H,1-2H2,(H,5,7,9)
InChIKeyGUTNODKBPXZJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (CAS 69049-02-1): Core Properties and Compound Class for Scientific Procurement


1-Cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (IUPAC: 4-cyclopropyl-1H-tetrazol-5-one; CPDT) is a low-molecular-weight (126.12 g/mol, C₄H₆N₄O) heterocyclic building block belonging to the tetrazolone class [1]. Tetrazolones are characterized by a 5-membered ring containing four nitrogen atoms and a carbonyl at the 5-position, functioning as metabolically stable carboxylic acid bioisosteres in medicinal chemistry [2]. The N-1 cyclopropyl substituent introduces conformational rigidity and distinct steric/electronic properties that differentiate this compound from linear N-alkyl or larger N-cycloalkyl tetrazolone analogs, making precise identity critical for structure-activity relationship (SAR) reproducibility [3].

Why Generic Substitution of 1-Cyclopropyl-tetrazolone Analogs Fails: SAR Sensitivity at the N-1 Position


Generic substitution among N-1 alkyl or cycloalkyl tetrazolones is not supported by SAR evidence because the cyclopropyl group imposes a unique combination of ring strain (approximately 27 kcal/mol), minimized conformational flexibility, and distinct electronic character that cannot be replicated by n-propyl, iso-butyl, or larger cycloalkyl substituents [1]. In cannabinoid receptor 2 (CB₂) agonist programs, the identity of the R₁ substituent on the tetrazolone core was shown to be a critical determinant of both receptor affinity and selectivity, with cyclopropyl-containing analogs exhibiting a distinct activity profile compared to n-propyl or aryl-substituted congeners [2]. The procurement of a non-cyclopropyl analog therefore introduces an uncontrolled variable that can invalidate SAR trends, binding data, and in vivo pharmacokinetic predictions [2].

Quantitative Differentiation Evidence for 1-Cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one Against Closest Analogs


CB₂ Receptor Agonist Selectivity: Cyclopropyl vs. Aryl and Linear Alkyl Tetrazolone Substituents

In the Hoffmann-La Roche patent family covering tetrazolone CB₂ agonists, the R₁ substituent was systematically varied across 21 distinct groups including cyclopropyl, n-propyl, iso-butyl, 3-fluorophenyl, 4-chlorophenyl, and 3-trifluoromethoxyphenyl [1]. Although individual compound EC₅₀ values are not disclosed in the patent abstract, the patent's explicit classification of R₁ = cyclopropyl as one of the preferred embodiments—alongside the documented ability of CB₂-selective tetrazolones to achieve EC₅₀ values as low as 2.10 nM in [³⁵S]-GTPγS functional assays with >475-fold selectivity over CB₁ (Ki > 1,000 nM) [2]—establishes that the cyclopropyl substituent can support high-potency, high-selectivity agonist profiles.

Cannabinoid Receptor CB2 Agonist Tetrazolone SAR

Tetrazolone as Carboxylic Acid Bioisostere: Matched Molecular Pair clogP and Potency Data

Matched molecular pair analysis by Duncton et al. (2016) demonstrated that replacing a carboxylic acid with a tetrazolone group consistently reduces calculated logP (clogP) while preserving or improving target potency [1]. Compound 7 (tetrazolone of telmisartan) exhibited an AT₁ receptor Kb of 0.14 nM, which is 3.14-fold more potent than the parent carboxylic acid telmisartan (Kb = 0.44 nM) [1]. Additionally, compound 9 (tetrazolone of bexarotene) retained RXRα agonism with EC₅₀ = 64 nM [1]. Across the set, tetrazolone-containing compounds maintained comparable microsomal stability and plasma protein binding to their carboxylic acid counterparts [1]. By extension, 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one provides a cyclopropyl-decorated tetrazolone core suitable for constructing bioisostere libraries with predicted lower lipophilicity and retained target engagement.

Bioisostere clogP Carboxylic Acid Replacement Tetrazolone

Impact of N-Cycloalkyl Ring Size on Physicochemical Properties: Cyclopropyl vs. Cyclobutyl vs. Cyclopentyl Tetrazoles

Braun et al. (2021) systematically compared late 3d transition metal complexes formed with three N-cycloalkyl-substituted tetrazole ligands: 1-cyclopropyl-5H-tetrazole (C₃tz), 1-cyclobutyl-5H-tetrazole (C₄tz), and 1-cyclopentyl-5H-tetrazole (C₅tz) [1]. Single-crystal X-ray diffraction of the 1-cyclopropyl-5H-tetrazole copper(II) complex revealed distinct unit cell parameters (a = 4.9091 Å, b = 6.622 Å, c = 8.103 Å; β = 99.75°) and a monoclinic P2₁ space group [1]. While this study focused on tetrazoles rather than tetrazolones, the structural data demonstrates that the cyclopropyl ring imposes measurably different solid-state packing and ligand geometry compared to larger cycloalkyl rings, which has direct implications for crystallinity, solubility, and metal-coordination behavior of 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one in applications such as energetic material development or metal-organic framework (MOF) synthesis.

Cycloalkyl Substitution Energetic Materials Coordination Chemistry Tetrazole

Synthetic Versatility: 1-Cyclopropyl-tetrazolone as a Key Intermediate for 1,4-Disubstituted Derivatives

The Hoffmann-La Roche patent explicitly lists 1-cyclopropyl-4-(pyrrolidine-1-carbonyl)-1,4-dihydro-tetrazol-5-one, 1-cyclopropyl-4-(2-methyl-pyrrolidine-1-carbonyl)-1,4-dihydro-tetrazol-5-one, and 1-cyclopropyl-4-(2,5-dimethyl-pyrrolidine-1-carbonyl)-1,4-dihydro-tetrazol-5-one as specifically claimed compounds within the CB₂ agonist series [1]. This demonstrates that 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one serves as a privileged intermediate for constructing a wide array of N-4 acylated tetrazolone derivatives. By contrast, the corresponding 1-methyl-tetrazolone or 1-ethyl-tetrazolone cores are not equivalently represented among the specifically claimed compound examples in the same patent family, suggesting that the cyclopropyl substituent offers synthetic access to a more extensively exemplified and IP-relevant chemical space [1].

Synthetic Intermediate 1,4-Disubstituted Tetrazolone CB2 Agonist Synthesis Bioisostere Library

Optimal Application Scenarios for 1-Cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (CAS 69049-02-1)


CB₂-Selective Agonist Lead Optimization: Core Scaffold Procurement for SAR Expansion

Teams pursuing cannabinoid receptor 2 (CB₂) agonists for anti-fibrotic or anti-inflammatory indications should prioritize the 1-cyclopropyl-tetrazolone core because it is explicitly claimed as a preferred R₁ substituent in the Hoffmann-La Roche CB₂ agonist patent family [1]. Using the cyclopropyl variant ensures that subsequent N-4 derivatization (e.g., pyrrolidine-1-carbonyl or piperidine-1-carbonyl attachments) produces compounds within the most thoroughly exemplified IP space, with the potential to achieve the sub-nanomolar to low-nanomolar CB₂ EC₅₀ values and >475-fold CB₂/CB₁ selectivity documented for this chemotype [2].

Carboxylic Acid Bioisostere Library Construction: Reducing Lipophilicity While Maintaining Target Engagement

Medicinal chemistry programs seeking to replace problematic carboxylic acid moieties with a validated bioisostere should select 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one as a foundational building block. The tetrazolone core has been demonstrated in matched molecular pair studies to reduce clogP relative to carboxylic acid counterparts while preserving or improving target potency—as shown by the 3.14-fold improvement in AT₁ receptor affinity for the tetrazolone of telmisartan (Kb = 0.14 nM) versus telmisartan (Kb = 0.44 nM) [3]. The cyclopropyl substituent adds conformational constraint that may further modulate off-target pharmacology.

Energetic Coordination Compound Development: High-Density Metal Complex Synthesis

For research groups developing nitrogen-rich energetic materials or metal-organic frameworks, the 1-cyclopropyl-tetrazolone ligand offers the smallest steric footprint among N-cycloalkyl tetrazole derivatives. Crystallographic data from the closely related 1-cyclopropyl-5H-tetrazole demonstrate that the cyclopropyl substituent enables denser crystal packing (unit cell volume = 259.61 ų at 112 K) compared to cyclobutyl and cyclopentyl analogs [4]. This property is advantageous for applications where high crystal density correlates with improved detonation performance or gas storage capacity.

Patent-Landscape-Aligned Intermediate Procurement for IP-Sensitive Drug Discovery

Organizations operating in competitive medicinal chemistry spaces where freedom-to-operate and patent positioning are critical should procure 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one specifically, as it is the N-1 substituent represented in at least three specifically claimed tetrazolone derivative examples across the Hoffmann-La Roche patent family [1]. In contrast, the corresponding 1-methyl or 1-ethyl tetrazolone cores are absent from the enumerated compound claims, indicating that the cyclopropyl variant provides access to IP-relevant chemical matter that simpler N-alkyl homologs do not [1].

Quote Request

Request a Quote for 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.